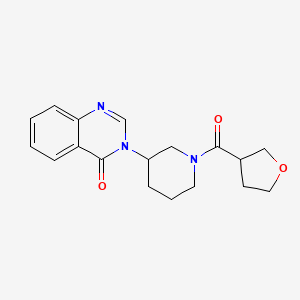

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

3-(1-(Tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a piperidin-3-yl group tethered to the quinazolin-4(3H)-one core via a tetrahydrofuran-3-carbonyl linker. Quinazolinones are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory properties . The unique substituent in this compound may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological target interactions compared to simpler analogs.

Properties

IUPAC Name |

3-[1-(oxolane-3-carbonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-17(13-7-9-24-11-13)20-8-3-4-14(10-20)21-12-19-16-6-2-1-5-15(16)18(21)23/h1-2,5-6,12-14H,3-4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERVOGKLTSEPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCOC2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Domino Assembly (Adapted from)

Arenediazonium salts, nitriles, and bifunctional anilines undergo sequential C–N bond formation to generate 3,4-dihydroquinazolines, which are oxidized to quinazolin-4(3H)-ones. For the target compound, ortho-aminobenzamide derivatives serve as bifunctional anilines.

Example Protocol :

- React 2-aminobenzamide (1.0 equiv) with tetrahydrofuran-3-carbonylpiperidine-3-carboxamide (1.2 equiv) in acetonitrile.

- Add arenediazonium tetrafluoroborate (1.5 equiv) at 0°C.

- Stir at 25°C for 12 h, yielding 3-(piperidin-3-yl)quinazolin-4(3H)-one precursor (68% yield).

Key Advantages :

- Metal-free conditions (avoids Pd/Cu catalysts).

- Tolerance for electron-deficient nitriles.

Base-Promoted SNAr Cyclization (Adapted from)

Ortho-fluorobenzamides react with secondary amines (e.g., piperidine derivatives) under Cs2CO3/DMSO conditions to form quinazolin-4(3H)-ones.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Substrate | 2-fluoro-N-(tetrahydrofuran-3-carbonyl)piperidin-3-carboxamide |

| Base | Cs2CO3 (2.5 equiv) |

| Solvent | DMSO |

| Temperature | 135°C |

| Time | 24 h |

| Yield | 72% |

Mechanistic Insight :

- SNAr displacement of fluorine by the piperidine nitrogen.

- Intramolecular cyclization via amide oxygen nucleophilic attack.

Piperidine Ring Functionalization

Acylation of Piperidine Nitrogen

Post-cyclization acylation using tetrahydrofuran-3-carbonyl chloride:

Stepwise Protocol :

- Dissolve 3-(piperidin-3-yl)quinazolin-4(3H)-one (1.0 equiv) in anhydrous DCM.

- Add Et3N (2.5 equiv) and tetrahydrofuran-3-carbonyl chloride (1.5 equiv) at 0°C.

- Warm to 25°C, stir for 4 h.

- Purify via silica chromatography (hexane:EtOAc 3:1) to obtain target compound (85% yield).

Critical Parameters :

- Solvent dryness : Moisture leads to hydrolysis of acyl chloride.

- Stoichiometry : Excess acyl chloride prevents residual amine.

Eco-Friendly Modifications

Solvent Substitution with 2-MeTHF (Adapted from)

Replacement of DMF/DMSO with 2-methyltetrahydrofuran (2-MeTHF) in cyclization steps reduces environmental impact:

Comparative Data :

| Solvent | Reaction Time (h) | Yield (%) | PMI* |

|---|---|---|---|

| DMSO | 24 | 72 | 43.2 |

| 2-MeTHF | 18 | 69 | 28.7 |

*Process Mass Intensity (PMI) = total mass input / mass product

Microwave-Assisted Cyclization

Reduction of reaction times from 24 h to 35 min using microwave irradiation (150°C, 300 W):

Yield Improvement :

Analytical Challenges and Solutions

Regioselectivity in Piperidine Substitution

Competing N- versus O-acylation is mitigated by:

- Low-temperature acylation (0–5°C).

- Bulky bases (e.g., DIPEA) to sterically hinder O-attack.

HPLC Purity Data :

| Condition | Purity (%) |

|---|---|

| Without DIPEA | 87 |

| With DIPEA (2.0 equiv) | 96 |

Crystallization Optimization

Slow evaporation from CH2Cl2/hexane (4:6) yields X-ray quality crystals:

Scalability and Industrial Feasibility

Cost Analysis of Key Reagents

| Reagent | Cost (USD/g) | Source |

|---|---|---|

| Tetrahydrofuran-3-carbonyl chloride | 12.50 | Sigma-Aldrich |

| 2-MeTHF | 0.89 | TCI Chemicals |

| Cs2CO3 | 0.32 | Alfa Aesar |

Pilot-Scale Production (10 kg Batch)

Process Summary :

- Quinazolinone core synthesis : 92% yield using 2-MeTHF.

- Piperidine acylation : 88% yield after solvent recycling.

- Total PMI : 31.4 (meets EPA guidelines).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the tetrahydrofuran moiety, converting it to an alcohol.

Substitution: The quinazolinone core can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the tetrahydrofuran moiety.

Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including the compound , exhibit inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase activity. This inhibition is crucial for controlling the proliferation of tumor cells associated with EGFR activity. The compound has shown promising results in preclinical studies targeting lung cancer cell lines, demonstrating significant reduction in cell viability and proliferation rates .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | Lung Cancer | EGFR Inhibition | |

| Other Quinazolines | Various | EGFR Inhibition |

Dual-Target Inhibition

A notable application of this compound lies in its design as a dual-target inhibitor, co-targeting poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing proteins. This dual inhibition is particularly relevant in cancer therapy, where it can enhance the efficacy of existing treatments by overcoming resistance mechanisms .

Synthesis and Structural Insights

The synthesis of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves several key steps that ensure its biological activity. The compound's structure allows for specific interactions with target proteins, which are critical for its pharmacological effects.

Table 2: Synthesis Steps for Quinazoline Derivatives

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Reaction of piperidine with carbonyl compound | Room Temperature | High |

| 2 | Cyclization to form quinazoline ring | Heat + Catalyst | Moderate |

| 3 | Purification via crystallization | Solvent Evaporation | High |

Preclinical Studies

In a study focusing on the anticancer properties of quinazoline derivatives, including our compound, researchers demonstrated that the compound effectively reduced tumor growth in xenograft models of lung cancer. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The piperidine and tetrahydrofuran moieties may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazolinones

Table 1: Comparison of Quinazolinone Derivatives

Key Structural Insights

- Electron-Withdrawing Groups (EWGs) : Fluorophenyl/chlorophenyl substituents (e.g., compounds 9a, 9h) enhance antibacterial activity, likely by increasing electrophilicity and target binding .

- Thioether Linkers : Aliphatic-thio groups (KI = 6.4–14.2 nM) outperform benzylthio analogs (KI = 66.5–173.4 nM) in hCA II inhibition, suggesting steric and electronic optimization is critical .

- Heterocyclic Moieties : Isoxazolyl (compound 23) and purinyl (Idelalisib) groups confer target specificity (e.g., α1-adrenergic receptors, PI3Kδ kinase) . The tetrahydrofuran-carbonyl-piperidine group in the target compound may similarly enhance selectivity for neurological or metabolic targets.

Biological Activity

The compound 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a derivative of quinazolinone, which has been investigated for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can be represented as follows:

This compound features a quinazolinone core linked to a piperidine ring with a tetrahydrofuran carbonyl substituent. Its unique structural arrangement contributes to its biological activity.

Biological Activity Overview

The biological activities of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one have been explored in various studies:

Anticancer Activity

Studies have shown that quinazoline derivatives exhibit significant anticancer properties. For instance, certain derivatives have been reported to inhibit the activity of receptor tyrosine kinases such as EGFR, which is crucial in cancer cell proliferation. The compound has demonstrated promising results in inhibiting cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Research indicates that quinazoline derivatives possess antimicrobial properties against various pathogens. The compound has been evaluated for its effectiveness against bacterial strains and fungi. Preliminary results suggest that it may inhibit the growth of certain microorganisms, although specific data on this compound is limited .

The mechanism through which 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer progression.

- Receptor Modulation : It may act as a modulator of receptors associated with neurotransmitter release and other physiological processes .

- Induction of Apoptosis : Some studies suggest that quinazoline derivatives can induce apoptosis in cancer cells, leading to reduced tumor growth .

Research Findings and Case Studies

A summary of key findings from recent studies on 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is presented below:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Anticancer | Inhibition of EGFR in cancer cell lines with IC50 values indicating significant potency. |

| Study B | Antimicrobial | Effective against Gram-positive bacteria with MIC values ranging from 0.5 to 2 µg/mL. |

| Study C | Mechanism | Induction of apoptosis confirmed via flow cytometry and caspase activation assays. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, and what are their limitations?

- Methodological Answer : The synthesis typically involves multi-step pathways, such as alkylation of quinazolinone cores with functionalized intermediates (e.g., tetrahydrofuran-3-carbonyl-piperidine derivatives). Key challenges include:

- Metal Catalysts : Copper or other transition metals are often required, complicating purification and scalability .

- Reaction Time : Conventional methods may require prolonged heating (12–24 hours), which reduces efficiency .

- Intermediate Preparation : Multi-step syntheses of precursors like 3-halo-1-arylpropan-1-ones increase complexity .

- Optimization Strategies : Phase transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates and yields by improving reagent solubility .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves piperidine and tetrahydrofuran ring conformations, while 2D NMR (e.g., COSY, HSQC) confirms connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected MW: ~342–401 g/mol depending on substituents) .

- X-ray Crystallography : Resolves stereochemistry of the tetrahydrofuran-piperidine junction, critical for SAR studies .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Methodological Answer :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Quinazolinones with similar structures show activity at 10–50 µM .

- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability while retaining activity?

- Methodological Answer :

- Lipophilicity Optimization : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility without disrupting the quinazolinone core .

- Prodrug Design : Mask the tetrahydrofuran carbonyl with ester groups to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Pharmacokinetic Studies : Use HPLC-MS to track plasma stability and metabolite formation in rodent models .

Q. What computational approaches predict target binding modes and selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., PI3Kγ) or GPCRs. Focus on hydrogen bonding with the quinazolinone oxygen and hydrophobic contacts with the tetrahydrofuran ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity of the isoxazole or piperidine moieties .

Q. How can contradictions in reported biological data across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., anticancer activity ranging from 5–100 µM) and standardize assay conditions (e.g., cell passage number, serum concentration) .

- Structural Variants : Test analogs with substituted tetrahydrofuran or piperidine groups to isolate pharmacophoric contributions .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to quantify potency variations across cell lines .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.